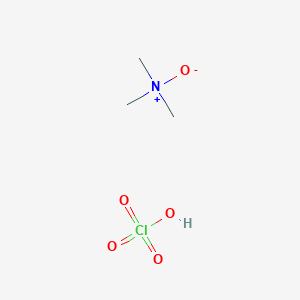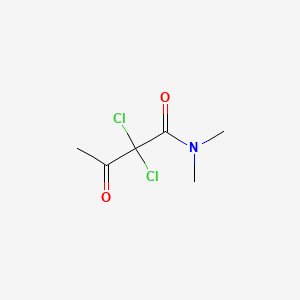![molecular formula C10H7BrCl2N2O4 B14698518 N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide CAS No. 31384-22-2](/img/structure/B14698518.png)
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with dichloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares structural similarities and exhibits comparable biological activities.
5-Bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide:
Uniqueness
N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
31384-22-2 |
|---|---|
Fórmula molecular |
C10H7BrCl2N2O4 |
Peso molecular |
369.98 g/mol |
Nombre IUPAC |
N-[2-(4-bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H7BrCl2N2O4/c11-6-2-1-5(3-7(6)15(18)19)8(16)4-14-10(17)9(12)13/h1-3,9H,4H2,(H,14,17) |
Clave InChI |
YMNCZHKZILRMIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CNC(=O)C(Cl)Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)


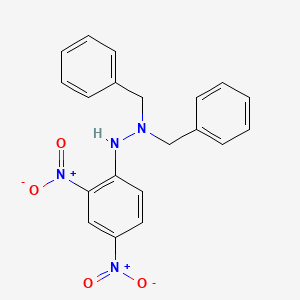
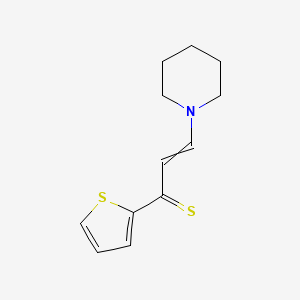
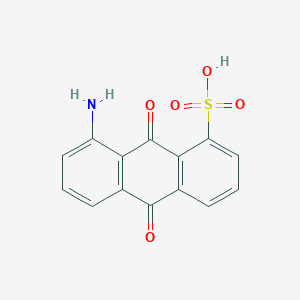
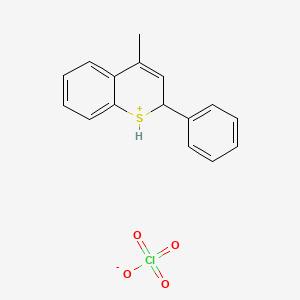
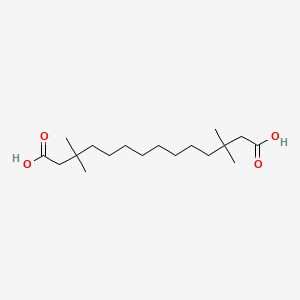
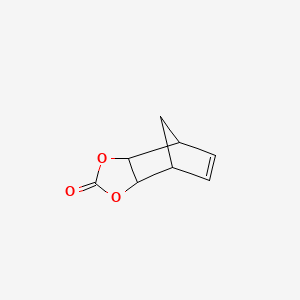
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
